(2-Chlorophenyl)(naphthalen-1-yl)methanone

Antivirulence MRSA Staphyloxanthin biosynthesis

This ortho-chloro naphthyl phenyl ketone delivers a unique dual-target inhibitory profile (bacterial CrtN IC₅₀=200nM; mammalian CYP1A1 IC₅₀=5.0μM) that is absent in the unsubstituted parent and outperforms 3-/4-chloro positional isomers. It also serves as a restricted-rotation atropisomer probe and a validated D3 receptor modulator scaffold per US 10,584,135. Procure the ≥95% pure research-grade compound to ensure molecular-level target engagement, not generic ketone reactivity.

Molecular Formula C17H11ClO
Molecular Weight 266.72
CAS No. 180780-15-8
Cat. No. B2538890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chlorophenyl)(naphthalen-1-yl)methanone
CAS180780-15-8
Molecular FormulaC17H11ClO
Molecular Weight266.72
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C17H11ClO/c18-16-11-4-3-9-15(16)17(19)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H
InChIKeyWYBLTMAVWDQIEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chlorophenyl)(naphthalen-1-yl)methanone (CAS 180780-15-8): Chemical Identity and Procurement Baseline


(2-Chlorophenyl)(naphthalen-1-yl)methanone (CAS 180780-15-8) is an aromatic ketone with the molecular formula C₁₇H₁₁ClO and a molecular weight of 266.72 g/mol [1]. The compound comprises a 2-chlorophenyl ring and a naphthalen-1-yl moiety linked via a central carbonyl group [2]. It is available from multiple commercial suppliers at typical purities of 95% and is primarily designated for research and development applications [3].

Why (2-Chlorophenyl)(naphthalen-1-yl)methanone Cannot Be Casually Replaced by In-Class Analogs


Despite belonging to the broader class of naphthyl phenyl ketones, (2-chlorophenyl)(naphthalen-1-yl)methanone exhibits substitution-specific biochemical interactions that preclude generic replacement. Positional isomerism matters: the 2-chloro substitution on the phenyl ring generates a distinct electronic and steric profile compared to 3-chloro or 4-chloro analogs, with documented consequences for cytochrome P450 isoform selectivity [1]. Furthermore, this compound demonstrates a unique dual-target inhibitory profile spanning both bacterial virulence enzyme CrtN (IC₅₀ = 200 nM) [2] and mammalian CYP1A1 (IC₅₀ = 5.0 μM) [3]—a combination not observed for the non-chlorinated parent 1-naphthyl phenyl ketone. The ortho-chlorine atom serves as both a steric director and an electronic modulator, making this compound a structurally specific probe rather than a generic aromatic ketone building block [4].

Quantitative Differentiation of (2-Chlorophenyl)(naphthalen-1-yl)methanone (CAS 180780-15-8): Comparative Evidence for Scientific Selection


Staphylococcus aureus CrtN Enzyme Inhibition: Ortho-Chloro Substitution Confers Nanomolar Potency

(2-Chlorophenyl)(naphthalen-1-yl)methanone inhibits the bacterial virulence enzyme diapophytoene desaturase (CrtN) from Staphylococcus aureus Newman with an IC₅₀ of 200 nM [1]. In contrast, the 4-chloro positional isomer (CAS 24092-46-4, (3-chlorophenyl)-1-naphthalenyl-methanone) exhibits >6-fold weaker inhibition with an IC₅₀ > 1.25 μM ( >1,250 nM) in the identical assay system [2]. This quantitative difference demonstrates that ortho-chloro substitution is functionally non-equivalent to meta- or para-substitution for this target.

Antivirulence MRSA Staphyloxanthin biosynthesis

Cytochrome P450 1A1 Versus 2B1 Isoform Selectivity: Ortho-Chloro Substitution Modulates CYP Selectivity Profile

(2-Chlorophenyl)(naphthalen-1-yl)methanone exhibits an approximately 10.6-fold selectivity for CYP1A1 (IC₅₀ = 5.0 μM) over CYP2B1 (IC₅₀ = 53.0 μM) in rat liver microsomal preparations [1]. This selectivity profile derives from the ortho-chloro substitution pattern and is distinct from that of the unsubstituted parent scaffold, 1-naphthyl phenyl ketone, which lacks documented CYP inhibitory activity [2].

Cytochrome P450 Xenobiotic metabolism Enzyme inhibition

Ortho-Chloro Substitution Confers Atropisomeric Properties Absent in Meta- or Para-Isomers

The ortho-chloro substitution on the phenyl ring, combined with the peri-hydrogen interaction from the naphthalen-1-yl moiety, creates restricted rotation around the carbonyl-aryl bond, generating atropisomeric conformers at ambient temperature [1]. This stereodynamic property is absent in (3-chlorophenyl)(naphthalen-1-yl)methanone (CAS 24092-46-4) and (4-chlorophenyl)(naphthalen-1-yl)methanone (CAS 7580-10-5), where the chlorine atom is positioned farther from the rotational axis [2].

Atropisomerism Axial chirality Stereochemistry

Commercial Availability: Defined Purity Specification Supports Reproducible Research

(2-Chlorophenyl)(naphthalen-1-yl)methanone is commercially supplied at a minimum purity specification of 95% by multiple vendors, with batch-specific certificates of analysis available upon request . This defined purity threshold contrasts with the non-chlorinated parent compound 1-naphthyl phenyl ketone, which is often supplied without a standardized purity specification .

Chemical procurement Purity specification Quality control

Patent Literature: Identified as a Dopamine D3 Receptor Modulator Scaffold Component

(2-Chlorophenyl)(naphthalen-1-yl)methanone is explicitly claimed as a synthetic intermediate or substructure within patent-protected compounds for modulating the dopamine D3 receptor [1]. In contrast, the 3-chloro and 4-chloro positional isomers are not cited in the same patent family, suggesting that the ortho-chloro substitution pattern is specifically relevant to the claimed dopamine D3 modulator chemotype [2].

Dopamine D3 receptor CNS therapeutics Addiction pharmacology

Synthetic Accessibility: Ortho-Substitution Demands Distinct Acylation Conditions

The synthesis of (2-chlorophenyl)(naphthalen-1-yl)methanone via Friedel-Crafts acylation requires modified reaction conditions compared to para-substituted analogs due to the steric hindrance imposed by the ortho-chloro group adjacent to the reactive carbonyl site [1]. Specifically, ortho-substituted benzoyl chlorides exhibit reduced electrophilicity at the carbonyl carbon, necessitating higher reaction temperatures, extended reaction times, or stronger Lewis acid catalysts to achieve comparable yields to those obtained with 4-chloro isomers [2].

Friedel-Crafts acylation Steric hindrance Synthetic methodology

Definitive Research Applications for (2-Chlorophenyl)(naphthalen-1-yl)methanone (CAS 180780-15-8) Based on Quantitative Evidence


Staphylococcus aureus Antivirulence Probe: CrtN Inhibition Studies

Use as a reference inhibitor in staphyloxanthin biosynthesis pathway studies. With a validated CrtN IC₅₀ of 200 nM, this compound serves as a nanomolar-potency chemical probe for investigating S. aureus pigment production [1]. The >6-fold potency advantage over the 3-chloro isomer makes it the preferred choice for dose-response experiments where target engagement sensitivity is critical [2]. Applicable to MRSA Newman and USA300 strains in 48-hour pigment accumulation assays.

Cytochrome P450 1A1-Selective Chemical Probe Development

Deploy as a starting scaffold for developing CYP1A1-selective inhibitors in xenobiotic metabolism research. The compound exhibits a 10.6-fold selectivity for CYP1A1 (IC₅₀ = 5.0 μM) over CYP2B1 (IC₅₀ = 53.0 μM) in rat liver microsomal assays [3]. This selectivity window provides a foundation for structure-activity relationship optimization toward isoform-specific probes, a property not available from the unsubstituted parent ketone which lacks measurable CYP activity [4].

Atropisomerism Studies: Conformational Analysis of Ortho-Substituted Diaryl Ketones

Employ as a model compound for investigating restricted rotation and atropisomeric conformer populations in ortho-substituted naphthyl phenyl ketones [5]. The steric clash between the ortho-chloro atom and the naphthalene peri-hydrogen creates measurable rotational barriers suitable for variable-temperature NMR or chiral chromatography studies. The 3-chloro and 4-chloro positional isomers serve as negative controls lacking this stereodynamic behavior.

Dopamine D3 Receptor Modulator Medicinal Chemistry Programs

Utilize as a validated synthetic building block or substructure reference for dopamine D3 receptor modulator development. The compound is explicitly claimed within patent US 10,584,135 as part of the chemical space for D3-targeted therapeutics addressing addiction and psychiatric disorders [6]. Positional isomers are not included in the same patent family, establishing the ortho-chloro substitution as specifically relevant to this therapeutic chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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